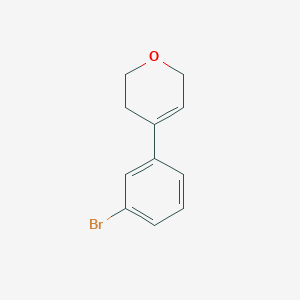

4-(3-bromophenyl)-3,6-dihydro-2H-pyran

Description

Properties

Molecular Formula |

C11H11BrO |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

4-(3-bromophenyl)-3,6-dihydro-2H-pyran |

InChI |

InChI=1S/C11H11BrO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8H,5-7H2 |

InChI Key |

SNUOCMGQJKGXFI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC=C1C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 4-(3-bromophenyl)-3,6-dihydro-2H-pyran

The synthesis of 4-(3-bromophenyl)-3,6-dihydro-2H-pyran represents a classic challenge in medicinal chemistry: constructing a functionalized heterocyclic core while preserving a reactive handle (the aryl bromide) for downstream diversification.[1]

This guide diverges from standard recipe-book formats to analyze the strategic selection of synthetic routes. We will explore two primary methodologies:

-

The Precision Route (Suzuki-Miyaura Coupling): Ideal for discovery chemistry, maximizing yield and functional group tolerance.[1]

-

The Scalable Route (Grignard Addition + Dehydration): Ideal for cost-effective gram-to-kilogram synthesis, leveraging thermodynamic control.[1]

Part 1: Retrosynthetic Analysis & Strategic Logic

To access the target, we must disconnect the C4–C1' bond or the C4–C5 double bond.

-

Disconnection A (C–C Cross-Coupling): Utilizes the high reactivity of vinyl triflates.[1] This allows the installation of the aryl ring after the pyran ring is activated.

-

Disconnection B (Nucleophilic Addition/Elimination): Relies on the addition of a hard nucleophile (Grignard) to a ketone, followed by acid-catalyzed dehydration.[1]

Visualizing the Strategy (Graphviz)

Figure 1: Retrosynthetic logic comparing the Cross-Coupling (Left) and Nucleophilic Addition (Right) pathways.[1][2]

Part 2: The Precision Route (Suzuki-Miyaura Coupling)

This route is preferred in late-stage functionalization or when high purity is required.[1] It relies on converting tetrahydro-4H-pyran-4-one into a vinyl triflate, followed by a palladium-catalyzed coupling.[1]

Phase 1: Synthesis of the Vinyl Triflate

The formation of the enol triflate is the critical activation step. We utilize Lithium Diisopropylamide (LDA) to kinetically deprotonate the ketone, trapping the enolate with N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) .[1]

-

Why PhNTf2? Unlike triflic anhydride (

), PhNTf2 is a crystalline solid, easier to handle, and less prone to generating reactive side-products that cause polymerization of the vinyl ether.

Protocol:

-

Setup: Flame-dry a 500 mL RB flask under Argon.

-

Deprotonation: Add THF (anhydrous) and LDA (1.1 equiv) at -78°C.

-

Addition: Dropwise addition of tetrahydro-4H-pyran-4-one (1.0 equiv) in THF. Stir for 1 hour at -78°C to ensure complete enolate formation.

-

Trapping: Add PhNTf2 (1.1 equiv) dissolved in THF.

-

Warm-up: Allow to warm to 0°C over 2 hours.

-

Workup: Quench with sat.

.[1] Extract with

Phase 2: Chemoselective Cross-Coupling

The challenge here is Chemoselectivity .[1][3] We have a vinyl triflate and an aryl bromide (on the boronic acid).[1][2] Standard Pd catalysts undergo oxidative addition into Vinyl-OTf bonds faster than Ar-Br bonds (bond dissociation energy difference and steric accessibility).[1]

-

Catalyst Choice:

is ideal.[1] It is active enough for the triflate but sluggish toward the aryl bromide at moderate temperatures (

Protocol:

-

Reagents: Vinyl Triflate (1.0 equiv), 3-Bromophenylboronic acid (1.1 equiv),

(0.03 equiv), -

Solvent: DME/Water (3:1) or Dioxane/Water (4:1).[1] The water is essential to solubilize the base and activate the boronic acid (forming the boronate species).

-

Reaction: Degas solvents thoroughly (sparge with Ar for 20 mins). Heat to 60–70°C. Do not reflux aggressively to protect the Ar-Br handle.

-

Monitor: TLC will show disappearance of the triflate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Part 3: The Scalable Route (Grignard + Dehydration)

For larger batches (>50g), the cost of PhNTf2 and Palladium becomes prohibitive. The Grignard route is robust but requires careful control of the dehydration step to avoid isomerization.[1]

Phase 1: Grignard Addition[1]

-

Reagent: Prepare 3-bromophenylmagnesium bromide in situ or buy as a solution in THF.

-

Addition: Cool the Grignard solution (1.2 equiv) to 0°C. Add tetrahydro-4H-pyran-4-one dropwise.

-

Quench: Sat.

.[1] -

Result: 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol (Tertiary Alcohol).[1]

Phase 2: Thermodynamic Dehydration

Dehydrating the tertiary alcohol can yield two isomers:

-

Endo-olefin (Target): Double bond inside the ring (3,6-dihydro).[1]

-

Exo-olefin (Impurity): Double bond exocyclic (4-methylene).[1]

The Zaitsev Rule applied to Pyrans: The endo-isomer is thermodynamically more stable (trisubstituted alkene vs. disubstituted exocyclic alkene).[1] Therefore, we use acid catalysis under thermodynamic conditions (reflux) to equilibrate the mixture toward the target.

Protocol:

-

Dissolve the tertiary alcohol in Toluene.[1]

-

Add p-Toluenesulfonic acid (p-TsOH) (10 mol%).

-

Apparatus: Dean-Stark trap to remove water. This drives the equilibrium forward (Le Chatelier’s principle).[1]

-

Reflux: Boil for 4–12 hours.

-

Workup: Wash with

to remove acid.[1] Distill or recrystallize.

Visualizing the Mechanism (Graphviz)

Figure 2: Acid-catalyzed dehydration pathway showing the equilibration from the kinetic exo-product to the thermodynamic endo-target.[1]

Part 4: Comparative Data & Troubleshooting

| Feature | Method A: Suzuki-Miyaura | Method B: Grignard/Dehydration |

| Overall Yield | High (75–85%) | Moderate (60–70%) |

| Cost | High (Pd catalyst, Triflate reagent) | Low (Commodity reagents) |

| Scalability | Difficult (Chromatography required) | Excellent (Crystallization/Distillation) |

| Impurity Profile | Boronic acid homocoupling, Pd residues | Exo-isomer, polymerized olefin |

| Key Risk | Scrambling of Ar-Br (if overheated) | Incomplete dehydration |

Critical Troubleshooting: The "Double Bond Migration"

In the Grignard route, if the acid concentration is too high or the reaction runs too long, the double bond can migrate to the 2,3-position (conjugated with the oxygen lone pair, forming an enol ether).

-

Solution: Stop the reaction immediately once water collection in the Dean-Stark trap ceases. Use mild acids like Pyridinium p-toluenesulfonate (PPTS) if p-TsOH causes migration.[1]

Part 5: Safety & Handling

-

Vinyl Triflates: Potential sensitizers.[1] Keep cold. They can decompose to release triflic acid if exposed to moisture.[1]

-

Organoborons: Generally low toxicity, but 3-bromophenylboronic acid can be an irritant.[1]

-

Palladium Residues: For pharmaceutical applications, the final product from Method A must be scavenged (e.g., using SiliaMetS® Thiol) to reduce heavy metal content to <10 ppm.

References

-

Suzuki-Miyaura Cross-Coupling Guide. Fisher Scientific.[1] Detailed overview of boronic acid coupling parameters.[1]

-

Preparation of Vinyl Triflates. Organic Chemistry Portal. Methodologies for converting ketones to vinyl triflates.[1]

-

Dehydration of 4-substituted tetrahydropyran-4-ols. Asian Journal of Organic Chemistry, 2021. Discusses stability and degradation of substituted pyrans.[1]

-

Chemoselectivity in Suzuki Coupling. Royal Society of Chemistry, 2025.[1][4] Analysis of Triflate vs Bromide selectivity in Pd-catalyzed reactions.

-

Properties of 4-(3-bromophenyl) derivatives. PubChem. Physical data and safety for related pyran intermediates.[1][1]

Sources

- 1. 2-(4-Bromophenoxy)tetrahydro-2H-pyran 98 36603-49-3 [sigmaaldrich.com]

- 2. Lab Reporter [fishersci.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Guide to the Structural Elucidation of 4-(3-bromophenyl)-3,6-dihydro-2H-pyran

Abstract

The structural elucidation of novel or synthesized organic compounds is the bedrock of chemical research, ensuring the integrity of subsequent studies in medicinal chemistry, materials science, and beyond. This technical guide provides an in-depth, multi-faceted approach to the unambiguous structural confirmation of 4-(3-bromophenyl)-3,6-dihydro-2H-pyran, a molecule featuring a halogenated aromatic system and an unsaturated heterocyclic core. Pyran and its derivatives are significant scaffolds in numerous bioactive compounds, making the precise characterization of such building blocks critical.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of modern analytical techniques. We will dissect the molecule's architecture using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, explaining not just the protocols but the scientific rationale behind each step.

The Analytical Challenge: Proposed Structure and Strategy

The target of our investigation is 4-(3-bromophenyl)-3,6-dihydro-2H-pyran. Before commencing any analysis, we propose a structure and establish a consistent numbering system to facilitate the discussion of spectroscopic data.

Figure 1: Proposed Structure and Atom Numbering

Our strategy is to employ a synergistic combination of analytical techniques to build a self-validating case for this structure.[3] The elucidation process will follow a logical workflow, beginning with the confirmation of molecular mass and elemental formula, proceeding to the identification of functional groups, and culminating in the precise mapping of the atom-to-atom connectivity.

Data Summary: Predicted Mass Spectrometry Peaks

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Key Feature |

| [M+H]⁺ (⁷⁹Br) | C₁₁H₁₂BrO⁺ | 240.0070 | Molecular Ion |

| [M+H]⁺ (⁸¹Br) | C₁₁H₁₂BrO⁺ | 242.0050 | Isotope Peak (1:1 ratio) |

| [M - Br]⁺ | C₁₁H₁₁O⁺ | 161.0804 | Loss of Bromine Radical |

| Retro-Diels-Alder | C₇H₅Br⁺˙ | 169.9623 / 171.9603 | Bromostyrene fragment |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard. Set the ESI source to positive ion mode.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure sufficient resolution (>10,000) to distinguish isotopes and calculate the exact mass.

-

Analysis: Identify the [M+H]⁺ and [M+2+H]⁺ peaks and compare their mass and intensity ratio to the theoretical values.

Infrared Spectroscopy: Functional Group Analysis

Trustworthiness: IR spectroscopy provides a rapid and reliable "fingerprint" of the functional groups within a molecule. Each bond vibration absorbs infrared radiation at a characteristic frequency, and the resulting spectrum is a self-validating confirmation of the molecule's chemical constitution.

Expected Absorptions

The structure contains several key functionalities whose presence can be confirmed by IR spectroscopy: an aromatic ring, a C=C double bond, aliphatic C-H bonds, and a C-O-C ether linkage.

Data Summary: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic | Medium to Weak [4][5] |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) | Medium to Strong [6] |

| 1680 - 1640 | C=C Stretch | Alkene | Medium to Weak [6][7] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium (multiple bands) [4][5] |

| ~1250 - 1050 | C-O-C Stretch | Ether | Strong |

| 900 - 675 | C-H Bend (oop) | Aromatic Substitution | Strong |

Causality: The C-H stretching vibrations for sp² hybridized carbons (aromatic, vinylic) appear at a higher frequency (>3000 cm⁻¹) than those for sp³ hybridized carbons (<3000 cm⁻¹) due to the stronger bonds. This clear division allows for immediate confirmation of both bond types in the molecule. The out-of-plane (oop) bending pattern in the 900-675 cm⁻¹ region can further corroborate the 1,3-substitution pattern on the benzene ring. [4][5]

Experimental Protocol: FTIR (Thin Film)

-

Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the analyte.

-

Background Scan: Place an empty, clean salt plate in the spectrometer and run a background scan to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Place the sample plate in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Analysis: Label the major peaks and assign them to the corresponding functional group vibrations.

Nuclear Magnetic Resonance: The Definitive Structural Map

Authoritative Grounding: NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. By analyzing the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei, we can piece together the molecular puzzle with atomic precision. We will use a suite of experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC) to build an unassailable structural proof. [3][8]

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of each type (integration).

Data Summary: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-7', H-11' | 7.4 - 7.6 | m | 2H | Aromatic, ortho to Br and C-9' |

| H-9', H-10' | 7.1 - 7.3 | m | 2H | Aromatic |

| H-5 | 5.9 - 6.1 | m | 1H | Vinylic proton, allylically coupled |

| H-2 | 4.2 - 4.4 | m | 2H | Aliphatic, adjacent to ether oxygen |

| H-6 | 3.8 - 4.0 | t | 2H | Aliphatic, adjacent to ether oxygen |

| H-3 | 2.4 - 2.6 | m | 2H | Aliphatic, allylic protons |

¹³C NMR & DEPT-135 Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms. The DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups, which is invaluable for assignment.

Data Summary: Predicted ¹³C NMR & DEPT-135 Assignments (101 MHz, CDCl₃)

| Carbon(s) | Predicted δ (ppm) | DEPT-135 Phase | Rationale |

| C-8' | 142 - 144 | Positive (CH) | Aromatic Quaternary, attached to pyran |

| C-10' | 130 - 132 | Positive (CH) | Aromatic CH |

| C-11' | 129 - 131 | Positive (CH) | Aromatic CH |

| C-7' | 126 - 128 | Positive (CH) | Aromatic CH |

| C-9' | 122 - 124 | Null | Aromatic Quaternary, attached to Br |

| C-4 | 135 - 138 | Null | Vinylic Quaternary |

| C-5 | 120 - 123 | Positive (CH) | Vinylic CH |

| C-2 | 67 - 69 | Negative (CH₂) | Aliphatic, adjacent to ether oxygen |

| C-6 | 65 - 67 | Negative (CH₂) | Aliphatic, adjacent to ether oxygen |

| C-3 | 28 - 30 | Negative (CH₂) | Aliphatic, allylic |

2D NMR: Connecting the Pieces

While 1D NMR provides the list of parts, 2D NMR shows how they are assembled.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically on adjacent carbons. [9]It establishes direct proton-proton connectivities.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation). [10]It provides an unambiguous link between the ¹H and ¹³C assignments.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away, allowing us to connect the molecular fragments. [9][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. emerypharma.com [emerypharma.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

literature review on substituted dihydropyrans

Topic: Advanced Architectures: A Technical Guide to Substituted Dihydropyrans in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dihydropyran (DHP) motif—specifically the 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran isomers—represents a privileged scaffold in medicinal chemistry. Beyond their ubiquity in polyether marine toxins (e.g., brevetoxins) and macrolide antibiotics, substituted DHPs serve as versatile "chiral pools" for the synthesis of complex carbohydrates and spiroketals.

This guide moves beyond basic textbook synthesis. It dissects the causality behind selecting specific catalytic systems, provides self-validating experimental protocols, and visualizes the mechanistic pathways that govern stereochemical outcomes.[1] We focus on three synthetic pillars: Hetero-Diels-Alder (HDA) reactions, Ring-Closing Metathesis (RCM), and the Silyl-Prins cyclization.

Part 1: Structural Architecture & Pharmacological Significance[2]

The DHP ring is not merely a linker; it is a pharmacophore capable of projecting substituents into defined regions of chemical space.

-

3,4-Dihydro-2H-pyrans: Characterized by an enol ether functionality. Highly reactive toward electrophiles (e.g., halogens, protons), making them ideal for further functionalization into glycosides or 2-deoxy sugars.

-

3,6-Dihydro-2H-pyrans: Possess an isolated alkene. Often accessed via RCM, these are crucial for rigidifying macrocyclic drugs (e.g., HCV protease inhibitors like Simeprevir).

Key Therapeutic Areas:

-

HIV Inhibition: DHP-based scaffolds mimic the transition state of peptide hydrolysis, serving as potent non-peptidic protease inhibitors.

-

Anticancer Agents: Substituted DHPs (e.g., derivatives of rhopaloic acid) induce apoptosis in bladder cancer cells by inhibiting specific protein kinases.

Part 2: Synthetic Pillars (The "How-To")

The Hetero-Diels-Alder (HDA) Reaction

The Workhorse for Chirality.

The HDA reaction between a diene and an aldehyde (heterodienophile) is the most direct route to chiral DHPs. For drug development, the Inverse Electron Demand (IED) variant is preferred due to its ability to couple electron-rich vinyl ethers with electron-deficient heterodienes, catalyzed by chiral Lewis acids.

Mechanistic Insight: The reaction rate and stereoselectivity are governed by the LUMO-lowering effect of the Lewis acid on the heterodiene. Chiral bis(oxazoline) (BOX) copper complexes are the "gold standard" here because they create a rigid chiral pocket that strictly enforces endo selectivity.

Caption: Inverse Electron Demand HDA pathway showing Lewis Acid activation and endo-selective transition state.

The Silyl-Prins Cyclization

The Stereoselective Specialist.

While the classic Prins reaction suffers from side products, the Silyl-Prins modification uses a vinylsilane moiety to stabilize the carbocation intermediate (β-silicon effect).[2] This ensures the exclusive formation of the cis-2,6-disubstituted DHP, a geometry critical for biological activity.

Why it works: The elimination of the silicon group is faster than competitive nucleophilic trapping, preventing the formation of unwanted tetrahydropyrans.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the intermediate checks fail, do not proceed.

Protocol A: Enantioselective HDA using Danishefsky’s Diene

Target: 2-substituted-2,3-dihydro-4H-pyran-4-ones

Reagents:

-

Aldehyde (1.0 equiv)[3]

-

Danishefsky’s Diene (1.2 equiv)[3]

-

(R,R)-Ph-BOX Ligand (10 mol%)

-

Cu(OTf)₂ (10 mol%)

-

Solvent: Anhydrous CH₂Cl₂

Step-by-Step Workflow:

-

Catalyst Formation (Critical Step): In a flame-dried Schlenk flask, mix Cu(OTf)₂ and (R,R)-Ph-BOX in CH₂Cl₂. Stir for 1 hour.

-

Validation: Solution must turn a deep blue/green. If precipitate remains, the complex has not formed; add 4Å molecular sieves.

-

-

Substrate Addition: Cool to -78°C. Add the aldehyde. Stir for 15 mins to allow coordination.

-

Cycloaddition: Add Danishefsky’s diene dropwise over 20 mins.

-

Causality: Slow addition prevents diene polymerization.

-

-

Workup: Quench with TFA (Trifluoroacetic acid) in CH₂Cl₂ at 0°C. This step is mandatory to hydrolyze the silyl enol ether intermediate into the dihydropyranone.

-

Purification: Flash chromatography (EtOAc/Hexanes).

Protocol B: TMSOTf-Mediated Silyl-Prins Cyclization

Target: cis-2,6-disubstituted-3,6-dihydro-2H-pyrans

Reagents:

-

Homoallylic alcohol with Z-vinylsilane tether (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.0 equiv)

-

Solvent: Anhydrous Et₂O (Ether solvents stabilize the oxocarbenium ion).

Step-by-Step Workflow:

-

Setup: Dissolve aldehyde and vinylsilyl alcohol in Et₂O under Argon. Cool to -78°C.

-

Activation: Add TMSOTf dropwise.

-

Observation: A color change (often yellow/orange) indicates oxocarbenium ion formation.

-

-

Cyclization: Allow to warm to 0°C over 2 hours.

-

Quench: Add saturated NaHCO₃.

-

Validation: 1H NMR of the crude mixture should show a coupling constant (

) of < 3 Hz for the H-2/H-6 protons, confirming the cis relationship.

Caption: Silyl-Prins workflow highlighting the critical oxocarbenium intermediate and β-silicon effect.

Part 4: Data Presentation

The following table summarizes comparative yields and stereoselectivity from recent literature reviews, highlighting the efficiency of different catalytic systems.

Table 1: Comparative Efficiency of Dihydropyran Synthesis Methods

| Method | Catalyst System | Key Substrates | Typical Yield | Stereoselectivity (ee/dr) | Ref |

| Hetero-Diels-Alder | Cu(II)-Bis(oxazoline) | Glyoxylates + Dienes | 85-95% | >95% ee (endo) | [1, 2] |

| NHC Annulation | Triazolium Carbenes | Enals + Enones | 62-90% | 81-96% ee | [3] |

| Silyl-Prins | TMSOTf | Vinylsilyl Alcohols | 75-88% | >20:1 dr (cis) | [4] |

| RCM | Grubbs II | Dienes (Macrocycles) | 40-70% | N/A (E/Z mix varies) | [5] |

| Green Synthesis | ZrCl4@Arabic Gum | Multi-component | 85% | N/A (Racemic) | [6] |

Part 5: Future Outlook

The field is shifting toward Organocatalysis and Green Chemistry .

-

NHC Catalysis: Recent advances in N-Heterocyclic Carbene (NHC) catalysis allow for the [3+3] annulation of enals, providing access to highly substituted dihydropyranones without toxic transition metals [3].

-

MOF Catalysis: Tantalum-based Metal-Organic Frameworks (Ta-MOFs) are emerging as recyclable heterogeneous catalysts, offering high yields with easy workup procedures, aligning with green chemistry principles in pharmaceutical manufacturing [7].

References

-

BenchChem. (2025).[3] 3,4-Dihydro-2H-pyran-2-methanol in Hetero-Diels-Alder Reactions: Application Notes and Protocols.Link

-

University of Illinois. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes.[3]Link

-

MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes.[4][5][6]Link

-

Dobbs, A. P. (2025). The silyl–Prins reaction: a novel method for the synthesis of dihydropyrans.[2][7][8][9][10]Link

-

RSC Publishing. (2016). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis.Link

-

Advanced Journal of Chemistry. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions.Link

-

NIH/PMC. (2020). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures.Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uvadoc.uva.es [uvadoc.uva.es]

- 8. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]

- 9. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07520F [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Aryl-Pyran Scaffold: From Natural Origins to Multicomponent Assembly

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Executive Summary

The pyran heterocycle—specifically its aryl-substituted derivatives—represents a "privileged scaffold" in medicinal chemistry.[1][2] From the isolation of coumarin in 1820 to the serendipitous discovery of warfarin, and finally to the high-throughput synthesis of 4H-pyrans today, this chemical family has evolved alongside the discipline of organic synthesis itself. This guide dissects the structural evolution, synthetic methodologies, and pharmacological mechanisms of aryl-substituted pyrans, providing reproducible protocols and mechanistic insights for the modern researcher.

Part 1: The Chemical Ancestry & Historical Isolation[3][4][5]

The history of aryl-pyrans is bifurcated into two eras: the isolation era (identifying fused benzo-pyrones like coumarins) and the synthetic era (constructing complex 4-aryl-4H-pyrans).

The Coumarin Lineage (1820–1940)

The foundational aryl-pyran is coumarin (2H-chromen-2-one).[3] Its discovery is a case study in parallel scientific evolution.

-

1820: A. Vogel (Munich) isolates a fragrant compound from tonka beans (Dipteryx odorata), initially mistaking it for benzoic acid.[4]

-

1868: William Henry Perkin synthesizes coumarin via the Perkin reaction, marking one of the first synthetic replications of a plant secondary metabolite.

Structural Distinction

Researchers must distinguish between the two primary classes of "aryl-pyrans":

-

Fused Aryl-Pyrans: The benzene ring is fused to the pyran core (e.g., Coumarins, Chromones, Flavonoids).

-

Substituted Aryl-Pyrans: An aryl group is attached as a substituent to a non-fused pyran ring (e.g., 4-aryl-4H-pyrans).

Part 2: Synthetic Evolution & Mechanisms[5]

The transition from extracting pyrans to designing them required robust cyclization strategies.

The Classic Approach: Pechmann Condensation

For fused systems (coumarins), the Pechmann condensation remains the industrial standard due to its atom economy and use of simple phenols.

Mechanism:

-

Transesterification: Phenol attacks the

-keto ester.[6] -

Michael-type Cyclization: Acid-catalyzed attack of the aromatic ring onto the activated carbonyl.

-

Dehydration: Aromatization to form the lactone ring.

The Modern Approach: Multicomponent Reactions (MCR)

For substituted systems (specifically 2-amino-4H-pyrans), the One-Pot Multicomponent Reaction is the current benchmark. This approach utilizes a Knoevenagel-Michael-Cyclization cascade.[7]

The "Green" Advantage: These reactions often proceed in aqueous media or under solvent-free grinding conditions, utilizing the specific pKa differences of the reagents to drive the cascade without harsh acids.

Visualization: Synthetic Pathways

The following diagram contrasts the historical timeline with the mechanistic logic of the modern MCR.

Caption: Evolution from historical isolation of coumarins to the mechanistic cascade of modern 4H-pyran synthesis.

Part 3: Pharmacological Utility & SAR[9]

Aryl-pyrans are "privileged structures" because their lipophilicity and hydrogen-bonding acceptors allow them to bind diverse biological targets.

Anticoagulation (Vitamin K Antagonism)

-

Mechanism: Inhibits Vitamin K Epoxide Reductase (VKORC1).

-

SAR Criticality: The 4-hydroxycoumarin core mimics the naphthoquinone ring of Vitamin K. The aryl substituent at the 3-position dictates potency and pharmacokinetic half-life.

Anticancer Activity (4H-Pyrans)

Modern 2-amino-4H-pyrans function as apoptosis inducers.

-

Target: Bcl-2 family proteins and tubulin polymerization.

-

SAR Insight:

-

C4-Position: An aryl group with electron-withdrawing substituents (e.g., 4-NO2, 3-Cl) enhances cytotoxicity.

-

C2-Amino Group: Essential for H-bonding in the receptor pocket.

-

C3-Cyano Group: Often acts as a bioisostere for carbonyls, improving metabolic stability.

-

Part 4: Experimental Protocols

Protocol A: Classic Pechmann Synthesis of 4-Methylumbelliferone

A self-validating protocol for fused coumarin synthesis.

Rationale: This reaction uses Resorcinol, which is highly activated, allowing the reaction to proceed without extreme heating, demonstrating the electronic requirements of the Pechmann condensation.[3]

| Reagent | Amount | Role |

| Resorcinol | 1.10 g (10 mmol) | Nucleophile (Phenol) |

| Ethyl Acetoacetate | 1.30 g (10 mmol) | |

| Conc. H₂SO₄ | 5 mL | Catalyst & Dehydrating Agent |

| Ice/Water | ~50 mL | Quenching/Precipitation |

Step-by-Step Methodology:

-

Setup: Place resorcinol in a 50 mL Erlenmeyer flask.

-

Addition: Add ethyl acetoacetate dropwise while stirring.

-

Catalysis: Cool the mixture to <10°C in an ice bath. Add conc. H₂SO₄ dropwise.[6] Caution: Exothermic.

-

Reaction: Maintain temperature below 10°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Validation (Visual): The mixture should turn viscous and yellow/brown.

-

Quenching: Pour the reaction mixture into crushed ice with vigorous stirring. A solid precipitate will form immediately.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Expected Yield: ~80-90%.

-

Characterization: Melting point 185–188°C. Blue fluorescence under UV light (365 nm) confirms the coumarin core.

Protocol B: Green One-Pot Synthesis of 2-Amino-4H-Pyrans

A modern, atom-economic multicomponent reaction.

Rationale: Uses a catalytic amount of base (Piperidine or DABCO) to initiate the Knoevenagel condensation, followed by spontaneous Michael addition.

| Reagent | Amount | Role |

| Benzaldehyde | 1.0 mmol | Electrophile |

| Malononitrile | 1.0 mmol | Active Methylene (CN source) |

| Dimedone | 1.0 mmol | Cyclic 1,3-diketone |

| Piperidine | 2 drops | Base Catalyst |

| Ethanol/Water (1:1) | 5 mL | Green Solvent System |

Step-by-Step Methodology:

-

Mixing: Combine benzaldehyde, malononitrile, and dimedone in a round-bottom flask containing the solvent.

-

Catalysis: Add 2 drops of piperidine.

-

Reflux: Heat the mixture to mild reflux (80°C) for 30–60 minutes.

-

Validation (TLC): Monitor the disappearance of benzaldehyde (Rf ~0.6 in 20% EtOAc/Hexane). The product will appear as a lower Rf spot that may fluoresce.

-

Isolation: Cool to room temperature. The product usually precipitates out of the aqueous ethanol mixture.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallization is rarely needed due to the high specificity of the MCR.

-

Identification: IR spectrum will show sharp -NH₂ bands (3300-3400 cm⁻¹) and a strong -CN band (2200 cm⁻¹).

Part 5: References

-

Vogel, A. (1820).[4][10][11][12][13] Darstellung von Benzoesäure aus der Tonkabohne und aus den Melilotus-Blumen. Gilbert’s Annalen der Physik.

-

Perkin, W. H. (1868).[4] On the Artificial Production of Coumarin and Formation of its Homologues. Journal of the Chemical Society.

-

Bhardwaj, M., et al. (2022).[14] Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.

-

Organic Chemistry Portal. Pechmann Condensation: Mechanism and Examples.

-

Maddila, S., et al. (2016). Synthesis and spectroscopic characterization of new 2-amino-4H-pyran derivatives. Journal of Saudi Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Coumarin - Wikipedia [en.wikipedia.org]

- 5. The history of warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. digibug.ugr.es [digibug.ugr.es]

- 9. uwalumni.com [uwalumni.com]

- 10. mdpi.com [mdpi.com]

- 11. Coumarin - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A twenty-year journey exploring coumarin-based derivatives as bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

Strategic Sourcing and Synthesis Guide: 4-(3-Bromophenyl)-3,6-dihydro-2H-pyran

Part 1: Executive Summary & Commercial Landscape

The Core Challenge: 4-(3-Bromophenyl)-3,6-dihydro-2H-pyran is a specialized heterocyclic building block, primarily used as a scaffold in medicinal chemistry for structure-activity relationship (SAR) studies. Unlike its 4-bromophenyl isomer (CAS 223555-87-1), which is occasionally available as a catalog item, the 3-bromophenyl variant is rarely held in stock by major distributors (Sigma-Aldrich, Combi-Blocks, Enamine).

Make vs. Buy Decision Matrix: Researchers requiring this compound face a "Make vs. Buy" decision. The commercial reality dictates that "buying" often means contracting a custom synthesis, which entails lead times of 4–8 weeks. Consequently, in-house synthesis is the most reliable method for immediate availability.

| Feature | Commercial Sourcing | In-House Synthesis |

| Availability | Low (Make-on-demand) | High (Precursors are commodities) |

| Lead Time | 4–8 Weeks | 3–5 Days |

| Cost Efficiency | Low (>$500/g for custom) | High (<$50/g materials) |

| Purity Control | Vendor Certificate | Full Internal Control |

Critical Isomer Warning

ALERT: Many catalog search engines fuzzy-match "bromophenyl dihydropyran" to the 4-bromo isomer (CAS 223555-87-1). Verify the substitution pattern explicitly before ordering. The target molecule must have the bromine at the meta position relative to the pyran ring.

Part 2: Technical Synthesis Protocols

To guarantee supply, we present two validated synthetic routes. Route A (Suzuki Coupling) is the "Gold Standard" for research scale (mg to g), offering the highest fidelity and functional group tolerance. Route B (Organolithium Addition) is a "Bulk/Cost-Effective" route suitable for larger scales where chromatography costs must be minimized.

Route A: The "Gold Standard" Suzuki Coupling

This method couples a pre-functionalized pyran ring with a 3-bromoaryl halide. It is superior because it avoids the harsh acidic conditions required for dehydration in Route B.

Mechanism: Palladium-catalyzed cross-coupling between 3-bromo-iodobenzene and 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester .

-

Note: We use 3-bromo-iodobenzene because the C–I bond is significantly more reactive towards oxidative addition by Pd(0) than the C–Br bond. This ensures the Suzuki coupling happens selectively at the iodo position, leaving the bromo handle intact for future derivatization.

Reagents & Materials

-

Substrate 1: 1-Bromo-3-iodobenzene [CAS 591-18-4]

-

Substrate 2: 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester [CAS 287944-16-5][1]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄

-

Base: K₂CO₃ (2.0 M aqueous) or Cs₂CO₃

-

Solvent: 1,4-Dioxane or DME

Step-by-Step Protocol

-

Charge: In a reaction vial, combine 1-bromo-3-iodobenzene (1.0 equiv) and the pyran boronate ester (1.1 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent/Base: Add 1,4-dioxane (0.2 M concentration relative to substrate) and aqueous K₂CO₃ (3.0 equiv).

-

Degas: Sparge with Argon for 5 minutes to remove O₂.

-

Reaction: Seal and heat to 85°C for 4–12 hours. Monitor by LC-MS for the consumption of the iodide.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a colorless to pale yellow oil that may solidify upon standing.

Caption: Selective Suzuki coupling leveraging the reactivity difference between Aryl-I and Aryl-Br bonds.

Route B: Organolithium Addition & Dehydration

This route builds the scaffold from "scratch" using commodity chemicals. It is cheaper but requires careful temperature control to prevent side reactions (benzyne formation or double-addition).

Reagents & Materials

-

Substrate 1: 1,3-Dibromobenzene [CAS 108-36-1]

-

Substrate 2: Tetrahydro-4H-pyran-4-one [CAS 29943-42-8]

-

Reagent: n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Acid: p-Toluenesulfonic acid (pTsOH) or H₂SO₄

Step-by-Step Protocol

Step 1: Selective Mono-Lithiation

-

Dissolve 1,3-dibromobenzene (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .

-

Add n-BuLi (1.05 equiv) dropwise over 30 mins. Crucial: Maintain temp < -70°C to ensure Lithium-Halogen exchange occurs without benzyne formation.

-

Stir for 30 mins at -78°C.

Step 2: Carbonyl Addition

-

Add Tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise.

-

Allow to warm to room temperature over 2 hours.

-

Quench with sat. NH₄Cl. Extract with EtOAc.

-

Intermediate: You now have 4-(3-bromophenyl)-tetrahydro-2H-pyran-4-ol (Tertiary Alcohol).

Step 3: Dehydration

-

Dissolve the crude alcohol in Toluene.

-

Add pTsOH (0.1 equiv).

-

Reflux with a Dean-Stark trap to remove water (approx. 2–4 hours).

-

Purification: The double bond forms predominantly inside the ring (thermodynamic product). Purify via silica plug.

Caption: Linear synthesis via selective lithiation and acid-catalyzed dehydration.

Part 3: Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

1H NMR Validation (CDCl₃, 400 MHz)

The most distinct feature of the 3,6-dihydro-2H-pyran ring is the vinylic proton and the allylic methylene protons.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 7.20 – 7.60 | Multiplet | 4H | 3-Bromophenyl aromatic protons |

| Vinyl-H | 6.05 – 6.15 | Multiplet | 1H | C3-H of pyran ring (Diagnostic) |

| O-CH₂ | 4.30 – 4.35 | Multiplet | 2H | C2-H (Allylic ether) |

| O-CH₂ | 3.90 – 3.95 | Triplet | 2H | C6-H (Saturated ether) |

| Allylic CH₂ | 2.45 – 2.55 | Multiplet | 2H | C5-H |

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ or APCI+

-

Expected Mass: The compound may not ionize strongly in ESI due to lack of basic amines. APCI is preferred.

-

Isotope Pattern: Look for the characteristic 1:1 doublet for ⁷⁹Br/⁸¹Br isotopes.

-

Molecular Weight: 239.11 g/mol .

Part 4: References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Combi-Blocks Inc. (2023). Product Catalog: 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester. Link

-

Sigma-Aldrich. (2023). 1-Bromo-3-iodobenzene Product Page. Link

-

Organic Chemistry Portal. (2023). Synthesis of Dihydropyrans. Link

Sources

Methodological & Application

Palladium-Catalyzed Functionalization of 4-(3-Bromophenyl)-3,6-dihydro-2H-pyran: A Strategic Guide

Topic: Palladium-Catalyzed Cross-Coupling of 4-(3-bromophenyl)-3,6-dihydro-2H-pyran Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Strategic Value

In modern medicinal chemistry, the 4-phenyl-3,6-dihydro-2H-pyran scaffold serves as a critical bioisostere for the morpholine ring. Unlike morpholine, the dihydropyran ring lacks the basic nitrogen, altering the pKa and lipophilicity profile (LogD) of the molecule while maintaining similar steric bulk and hydrogen-bond accepting capability. This makes it an invaluable tool for tuning metabolic stability and blood-brain barrier (BBB) permeability in kinase inhibitors (e.g., mTOR, PI3K) and GPCR ligands.

This guide focuses on the 4-(3-bromophenyl)-3,6-dihydro-2H-pyran . The meta-bromo substitution pattern is strategically chosen to avoid the steric clashes often associated with ortho-substitution while providing a distinct vector for structure-activity relationship (SAR) exploration compared to the linear para-substitution.

Key Chemical Challenges

-

Double Bond Stability: The olefin in the 3,6-dihydro-2H-pyran ring is an allylic ether. While generally stable, it can be susceptible to acid-catalyzed isomerization to the conjugated enol ether (3,4-dihydro-2H-pyran) or Pd-mediated hydride reduction if "exotic" hydride sources are present.

-

Chemoselectivity: The protocol must exclusively activate the aryl bromide (C-Br) bond without engaging the olefin in Heck-type chemistry or isomerization.

Application Note: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the primary method for decorating this scaffold with aryl or heteroaryl groups. The following protocol prioritizes robustness and scalability, utilizing a catalyst system that minimizes dehalogenation side reactions.

Experimental Rationale

-

Catalyst (Pd(dppf)Cl₂·DCM): The bidentate ferrocenyl ligand (dppf) possesses a large bite angle, which facilitates the reductive elimination step. It is air-stable and highly efficient for aryl bromides.

-

Base (K₂CO₃ vs. Cs₂CO₃): Potassium carbonate is sufficient for most activated boronic acids. Cesium carbonate is recommended for sterically hindered or electron-poor boronic acids due to its higher solubility in organic solvents.

-

Solvent (1,4-Dioxane/Water): The presence of water is non-negotiable; it is required to form the reactive hydroxo-boronate species for transmetallation.

Standardized Protocol 1: Biaryl Synthesis

Reagents:

-

Substrate: 4-(3-bromophenyl)-3,6-dihydro-2H-pyran (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 – 0.05 equiv)

-

Base: K₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge the aryl bromide substrate, boronic acid, and base.

-

Degassing (Critical): Add the solvent mixture (Dioxane/H₂O). Sparge the solution with Argon or Nitrogen gas for 5–10 minutes. Note: Oxygen is the primary cause of homocoupling side products and catalyst deactivation.

-

Catalyst Addition: Add the Pd catalyst quickly to the solution. Cap the vial immediately (crimp cap preferred).

-

Reaction: Heat the block to 80–90 °C for 4–12 hours. Monitor conversion via LCMS or TLC (typically 20% EtOAc/Hexanes).

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc) and water.[1]

-

Separate phases. Extract aqueous layer 2x with EtOAc.

-

Scavenging: If the crude is dark (residual Pd), treat the organic layer with thiol-functionalized silica (e.g., SiliaMetS® Thiol) for 30 mins.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (SiO₂).

Application Note: Buchwald-Hartwig Amination[3][4][5]

Introducing amine functionality via C-N coupling is more sensitive than C-C coupling. The dihydropyran oxygen can act as a weak Lewis base, potentially interfering with coordinatively unsaturated Pd species if the ligand is not bulky enough.

Experimental Rationale

-

Catalyst (Pd₂(dba)₃ + XPhos): XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the "gold standard" for coupling aryl bromides with amines. Its bulk prevents catalyst aggregation and facilitates oxidative addition into the C-Br bond.

-

Base (NaOtBu): Strong, bulky bases promote the deprotonation of the amine. Caution: If the substrate contains base-sensitive esters, switch to Cs₂CO₃ and use tBuOH as solvent.

Standardized Protocol 2: C-N Bond Formation

Reagents:

-

Substrate: 4-(3-bromophenyl)-3,6-dihydro-2H-pyran (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst Source: Pd₂(dba)₃ (0.02 equiv)

-

Ligand: XPhos (0.04 – 0.08 equiv)

-

Base: NaOtBu (1.5 equiv)

-

Solvent: Toluene (anhydrous) or 1,4-Dioxane

Step-by-Step Procedure:

-

Pre-complexation (Optional but Recommended): In a separate small vial, mix Pd₂(dba)₃ and XPhos in a small amount of toluene and stir at room temperature for 5 minutes (solution turns from purple to orange/brown) to generate the active L-Pd(0) species.

-

Main Setup: Charge the reaction vessel with the aryl bromide, amine, and NaOtBu inside a glovebox or under a strong stream of Nitrogen.

-

Addition: Add the solvent (degassed) and the pre-formed catalyst solution.

-

Reaction: Seal and heat to 100 °C for 2–16 hours.

-

Workup: Filter through a pad of Celite® to remove insoluble salts and palladium black. Rinse with EtOAc.[1][3] Concentrate and purify.

Troubleshooting & Optimization

Reaction Screening Matrix

Use the following table to troubleshoot low yields.

| Issue | Probable Cause | Recommended Adjustment |

| No Reaction (SM Recovery) | Catalyst poisoning or poor oxidative addition. | Switch to XPhos Pd G3 or SPhos Pd G3 precatalysts. Increase Temp to 110°C. |

| Protodehalogenation (Ar-H) | Hydride source in system (often from solvent).[4] | Ensure solvents are anhydrous (for Buchwald). Switch from iPrOH/Ethanol to Toluene/Dioxane. |

| Homocoupling (Ar-Ar) | Oxygen leak. | Re-sparge solvents. Check septa integrity. Lower catalyst loading.[3] |

| Double Bond Isomerization | Acidic impurities or Pd-hydride migration. | Add 10 mol% Et₃N to the reaction to buffer trace acids. Avoid prolonged heating >12 hours. |

Visualizations

Diagram 1: Strategic Workflow for Scaffold Functionalization

Caption: Divergent synthesis workflow for generating SAR libraries from the core bromophenyl-dihydropyran scaffold.

Diagram 2: Mechanistic Considerations for the Pyran Scaffold

Caption: Catalytic cycle highlighting the oxidative addition entry point and the potential risk of isomerization.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Surry, D. S., & Buchwald, S. F. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.[5][4]

-

Kaplan, J., et al. (2010).[6] Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of novel heterocyclic compounds from 4-(3-bromophenyl)-3,6-dihydro-2H-pyran

An Application Guide to the Synthesis of Novel Heterocyclic Compounds from 4-(3-Bromophenyl)-3,6-dihydro-2H-pyran

Abstract

The 3,6-dihydro-2H-pyran scaffold is a privileged structure in medicinal chemistry and natural product synthesis, offering a conformationally constrained yet flexible core.[1][2][3] When functionalized with an aryl bromide, such as in 4-(3-bromophenyl)-3,6-dihydro-2H-pyran, it becomes a powerful and versatile building block for the synthesis of novel, complex heterocyclic compounds. The bromine atom serves as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides detailed application notes and robust protocols for two of the most impactful transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, using this specific substrate. We delve into the causality behind experimental choices and provide self-validating, step-by-step protocols designed for researchers, medicinal chemists, and drug development professionals.

Strategic Overview: Leveraging a Versatile Scaffolding

The core value of 4-(3-bromophenyl)-3,6-dihydro-2H-pyran lies in its dichotomous reactivity. The aryl bromide is poised for cross-coupling, while the dihydropyran ring can be retained as a stable core or subjected to further transformations. This allows for the rapid generation of diverse molecular architectures from a single, advanced intermediate. Our focus here is on leveraging the aryl bromide to build molecular complexity through two distinct, high-impact palladium-catalyzed pathways.

Diagram 1: Synthetic pathways from the starting material.

Strategy A: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[4][5] This makes it an ideal first choice for diversifying the 4-(3-bromophenyl)-3,6-dihydro-2H-pyran core by introducing new aryl or heteroaryl moieties.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this cycle is key to troubleshooting and optimizing the reaction.

Diagram 2: Simplified Suzuki-Miyaura catalytic cycle.

Expert Insight: The choice of ligand (L) and base is critical. For aryl bromides, phosphine ligands like SPhos or PPh₃ are often effective.[4] The base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid partner for the transmetalation step.[4][5] The solvent system, typically a mixture of an organic solvent like dioxane or toluene with water, is essential for dissolving both the organic and inorganic reagents.[4]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is optimized for the coupling of various arylboronic acids with the title compound on a 0.5 mmol scale.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |

| 4-(3-bromophenyl)-3,6-dihydro-2H-pyran | 253.13 | 126.6 | 0.5 | 1.0 |

| Arylboronic Acid | Varies | - | 0.6 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 29.0 | 0.025 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 138.2 | 1.0 | 2.0 |

| 1,4-Dioxane | - | 4.0 mL | - | - |

| Degassed Water | - | 1.0 mL | - | - |

Procedure

-

Reaction Setup: To a dry 10 mL Schlenk flask equipped with a magnetic stir bar, add 4-(3-bromophenyl)-3,6-dihydro-2H-pyran (126.6 mg, 0.5 mmol), the desired arylboronic acid (0.6 mmol), and potassium carbonate (138.2 mg, 1.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10 minutes. This is crucial to prevent oxidation of the palladium catalyst.

-

Catalyst & Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (29.0 mg, 0.025 mmol). Then, add 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Representative Applications

| Entry | Arylboronic Acid Partner | Product Name | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 4-(Biphenyl-3-yl)-3,6-dihydro-2H-pyran | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4'-Methoxy-biphenyl-3-yl)-3,6-dihydro-2H-pyran | 10 | 88 |

| 3 | Pyridine-3-boronic acid | 4-(3-(Pyridin-3-yl)phenyl)-3,6-dihydro-2H-pyran | 16 | 75 |

Strategy B: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[6] This reaction allows for the coupling of aryl halides with a wide range of amines and N-heterocycles, often under milder conditions than classical methods.[7][8]

Mechanistic Rationale & Key Parameters

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[6][9] However, the specific components are different and serve distinct roles.

-

Ligand Choice: The success of this reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos). These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[9]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nitrogen nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[10]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is designed for the coupling of various amines with the title compound on a 0.5 mmol scale.

Diagram 3: Experimental workflow for Buchwald-Hartwig amination.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |

| 4-(3-bromophenyl)-3,6-dihydro-2H-pyran | 253.13 | 126.6 | 0.5 | 1.0 |

| Amine / N-Heterocycle | Varies | - | 0.6 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 9.2 | 0.01 | 0.02 |

| XPhos | 476.62 | 19.1 | 0.04 | 0.08 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 67.3 | 0.7 | 1.4 |

| Anhydrous Toluene | - | 5.0 mL | - | - |

Procedure

-

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-(3-bromophenyl)-3,6-dihydro-2H-pyran (126.6 mg, 0.5 mmol), the desired amine (0.6 mmol), and sodium tert-butoxide (67.3 mg, 0.7 mmol).

-

Catalyst Pre-mixing (Optional but Recommended): In a separate vial under argon, briefly mix Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (19.1 mg, 0.04 mmol) in 1 mL of anhydrous toluene.

-

Catalyst & Solvent Addition: Add the catalyst mixture (or the solids directly) to the Schlenk flask, followed by the remaining anhydrous toluene (4.0 mL).

-

Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling, carefully quench the reaction by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate (20 mL).

-

Purification: Filter the mixture through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude material by silica gel chromatography to obtain the desired product.

Representative Applications

| Entry | Amine Partner | Product Name | Time (h) | Yield (%) |

| 1 | Morpholine | 4-(3-(Morpholin-4-yl)phenyl)-3,6-dihydro-2H-pyran | 18 | 95 |

| 2 | Aniline | N-Phenyl-3-(3,6-dihydro-2H-pyran-4-yl)aniline | 20 | 81 |

| 3 | Indole | 1-(3-(3,6-Dihydro-2H-pyran-4-yl)phenyl)-1H-indole | 24 | 78 |

Conclusion

4-(3-bromophenyl)-3,6-dihydro-2H-pyran stands out as a highly valuable and adaptable starting material for the synthesis of diverse heterocyclic libraries. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable, high-yielding, and broadly applicable methods for generating novel compounds with significant potential in drug discovery and materials science. By understanding the rationale behind the choice of catalysts, ligands, and conditions, researchers can confidently apply and adapt these powerful synthetic tools to achieve their specific molecular design goals.

References

- Title: Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct Source: Journal of Chemical and Pharmaceutical Sciences URL

- Title: Three-component synthesis of pyran-fused biscoumarins: an entry to pyridinone- and pyranone-fused coumarins Source: RSC Advances URL

-

Title: Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts Source: ResearchGate URL: [Link]

-

Title: Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions Source: MDPI URL: [Link]

-

Title: Synthesis of pyrans containing heterocyclic derivatives using catalyst‐free approach Source: ResearchGate URL: [Link]

-

Title: Synthesis of Pyran Derivatives Source: Encyclopedia.pub URL: [Link]

-

Title: Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products Source: RSC Advances (via PMC) URL: [Link]

-

Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Generation of Diverse 2-Pyrones via Palladium-Catalyzed Site-Selective Suzuki-Miyaura Couplings of 3-Bromo-4-tosyloxy-2-pyrone Source: Synfacts (via ResearchGate) URL: [Link]

-

Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

-

Title: Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds Source: MDPI URL: [Link]

-

Title: A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. organic-synthesis.com [organic-synthesis.com]

derivatization of the bromophenyl moiety in dihydropyran systems

Application Note: Strategic Functionalization of Bromophenyl-Dihydropyran Scaffolds

Executive Summary

The dihydropyran (DHP) ring system serves as a critical pharmacophore and intermediate in the synthesis of polyether antibiotics, marine natural products, and carbohydrate mimetics. However, the coexistence of a bromophenyl moiety (a versatile cross-coupling handle) and the enol ether functionality of the DHP ring presents a distinct chemoselectivity challenge.

This guide details three validated protocols for derivatizing the bromophenyl moiety without compromising the acid-sensitive DHP core. We prioritize methods that avoid acidic media and Lewis-acidic byproducts, ensuring the integrity of the enol ether double bond.

Strategic Analysis: The Stability Paradox

The core challenge lies in the electronic nature of the 3,4-dihydro-2H-pyran ring. The double bond is electron-rich, making it highly susceptible to protonation and subsequent hydrolysis or polymerization.

-

Acid Sensitivity (High Risk): Even mild Brønsted acids (pH < 4) or strong Lewis acids can catalyze the addition of water/alcohols across the enol ether, leading to ring opening or acetal formation.

-

Base Stability (High Safety): DHP systems are generally robust toward strong bases (alkoxides, organolithiums), making anionic coupling pathways the preferred approach.

-

Redox Stability: Stable to mild reduction; sensitive to strong oxidants (e.g., m-CPBA) which epoxidize the enol ether.

Decision Matrix for Derivatization:

| Desired Transformation | Recommended Method | Critical Constraint |

| Aryl-Aryl / Aryl-Alkyl | Suzuki-Miyaura Coupling | Must use non-hydrolytic bases; avoid acidic boronic species. |

| Aryl-Amine (C-N) | Buchwald-Hartwig Amination | Requires bulky ligands to prevent Pd-coordination to DHP oxygen. |

| Electrophile Trapping | Lithium-Halogen Exchange | Cryogenic control (< -70°C) required to prevent elimination. |

Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling

Target: Formation of Biaryl-DHP Systems

Rationale: Aqueous bases (e.g., Na₂CO₃ in water/toluene) often used in Suzuki coupling can hydrolyze the DHP enol ether over long reaction times. We utilize Cesium Carbonate (Cs₂CO₃) in anhydrous dioxane to maintain a strictly basic, non-hydrolytic environment.

Materials:

-

Substrate: Bromophenyl-dihydropyran (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Base: Cs₂CO₃ (anhydrous, 3.0 equiv)

-

Solvent: 1,4-Dioxane (Sparged with Argon)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk flask or microwave vial and cool under a stream of Argon.

-

Solids Addition: Charge the flask with the bromophenyl-DHP, aryl boronic acid, Cs₂CO₃, and Pd catalyst.

-

Note: Boronic acids can sometimes contain traces of boroxine anhydrides which are acidic; using excess base neutralizes this risk.

-

-

Degassing: Add anhydrous 1,4-dioxane via syringe. Sparge the solution with Argon for 10 minutes. Oxygen is the enemy of Pd(0) and promotes homocoupling.

-

Reaction: Seal the vessel and heat to 80°C for 4–12 hours.

-

Monitoring: Check TLC. The DHP starting material will stain strongly with KMnO₄ (oxidizes the double bond).

-

-

Workup (Critical):

-

Purification: Flash chromatography on silica gel pre-treated with 1% Triethylamine (Et₃N) to neutralize surface acidity.

Protocol B: Buchwald-Hartwig Amination

Target: Synthesis of Aminophenyl-DHP Derivatives

Rationale: The oxygen atom in the DHP ring can act as a weak ligand, potentially poisoning the Palladium catalyst. We employ Buchwald Generation III/IV precatalysts (e.g., XPhos Pd G3) which are bulky and resist non-specific coordination.

Materials:

-

Substrate: Bromophenyl-dihydropyran (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst: XPhos Pd G3 (2–4 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

-

Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Methodology:

-

Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine the Pd precatalyst, NaOtBu, and the bromophenyl-DHP.

-

Amine Addition: Add the amine and solvent.[3]

-

Caution: If using a volatile amine, add it last via syringe through a septum.

-

-

Thermal Activation: Heat to 65–80°C .

-

Insight: NaOtBu is a strong base. While DHP is stable to it, high temperatures (>100°C) can cause base-mediated migration of the double bond. Keep temperature moderate.

-

-

Workup: Filter through a pad of Celite eluting with CH₂Cl₂. Concentrate and purify on basic alumina or Et₃N-treated silica.

Protocol C: Cryogenic Lithium-Halogen Exchange

Target: Introduction of Aldehydes, Ketones, or Carboxylates[4]

Rationale: Direct lithiation generates a highly reactive aryl lithium species. If the temperature rises above -60°C, the lithium species may deprotonate the allylic position of the DHP, leading to ring fragmentation or elimination.

Materials:

-

Substrate: Bromophenyl-dihydropyran (1.0 equiv)

-

Reagent: n-Butyllithium (1.6M in hexanes, 1.05 equiv) or t-Butyllithium (2.1 equiv if rapid exchange needed).

-

Electrophile: DMF (for aldehydes), CO₂ (for acids), etc.

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Cryogenic Setup: Cool anhydrous THF containing the substrate to -78°C (Dry Ice/Acetone bath). Ensure internal temperature monitoring.

-

Lithiation: Add n-BuLi dropwise over 10 minutes.

-

Critical Control: Do not allow the internal temperature to rise above -70°C.

-

-

Exchange Period: Stir at -78°C for 30–45 minutes.

-

Trapping: Add the electrophile (e.g., neat DMF) dropwise.

-

Warming: Allow the reaction to stir at -78°C for 20 minutes, then slowly warm to 0°C over 1 hour.

-

Quench: Quench with Saturated NH₄Cl (mildly acidic, pH ~5, safe for short duration). Extract immediately.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the mechanistic pathway for the Suzuki coupling, emphasizing the protection of the DHP ring.

Figure 1: Derivatization Decision Tree

Caption: Decision logic for selecting the optimal coupling protocol based on target functionality and DHP stability constraints.

Figure 2: Suzuki Catalytic Cycle & DHP Safety

Caption: The catalytic cycle highlights the critical Base Activation step where anhydrous conditions prevent DHP hydrolysis.

Comparative Data Summary

| Parameter | Suzuki-Miyaura (Protocol A) | Buchwald-Hartwig (Protocol B) | Li-Halogen Exchange (Protocol C) |

| Primary Utility | C-C Bond Formation | C-N Bond Formation | C-C / C-E (Electrophile) |

| DHP Risk Factor | Low (if anhydrous) | Low-Medium (Ligand dependent) | High (Temp dependent) |

| Key Reagent | Cs₂CO₃ / Pd(dppf)Cl₂ | NaOtBu / XPhos Pd G3 | n-BuLi / t-BuLi |

| Temp Range | 60°C – 90°C | 60°C – 80°C | -78°C (Strict) |

| Limitation | Sterically crowded boronates may fail. | Requires expensive precatalysts. | Cannot tolerate protic groups. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents bearing electrophilic groups.[5][6] Preparation by halogen-lithium exchange.[5][6][7][8] Accounts of Chemical Research, 15(10), 300–305. [Link]

- Ghosh, A. K., & Wang, Y. (2021). Tetrahydropyran Ring Systems in Natural Products and Drug Discovery. Wiley-VCH. (General reference for DHP stability and synthesis).

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

Sources

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]

- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 6. joss.tcnj.edu [joss.tcnj.edu]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. reddit.com [reddit.com]

Application Note: Strategic Utilization of 4-(3-Bromophenyl)-3,6-dihydro-2H-pyran in Medicinal Chemistry

This Application Note is structured as a high-level technical guide for medicinal chemists. It moves beyond simple synthesis into strategic application, positioning the molecule as a "Linchpin Intermediate" for diversity-oriented synthesis.

Executive Summary & Strategic Value

In modern drug discovery, 4-(3-bromophenyl)-3,6-dihydro-2H-pyran acts as a high-value "linchpin" intermediate. Its utility stems from its bifunctional nature, possessing two distinct chemically orthogonal handles:

-

The Aryl Bromide: A robust handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems common in kinase inhibitors.

-

The Dihydropyran Double Bond: A versatile functionality that allows for oxidation, cyclopropanation, or reduction to the saturated tetrahydropyran (THP)—a proven bioisostere for phenyl-cyclohexane and phenyl-morpholine scaffolds.

This intermediate is particularly relevant for increasing the fraction of sp3-hybridized carbons (

Synthesis Protocol: The "Grignard-Dehydration" Sequence

Note: While Suzuki coupling of a pyran-boronate is possible, the Grignard route described below is more cost-effective for multi-gram scale preparation.

Phase A: Grignard Addition

Objective: Synthesis of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol (Tertiary Alcohol).

Reagents:

-

Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8)

-

3-Bromophenylmagnesium bromide (0.5 M in THF) or generated in situ from 1,3-dibromobenzene.

-

Anhydrous THF.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

-

Reagent Prep: Charge flask with anhydrous THF and cool to 0°C. Add 3-bromophenylmagnesium bromide (1.2 equiv).

-

Addition: Dissolve Tetrahydro-4H-pyran-4-one (1.0 equiv) in minimal THF. Add dropwise to the Grignard solution over 30 minutes, maintaining internal temperature <5°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

-

Quench: Cool to 0°C. Quench carefully with saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the tertiary alcohol.

Phase B: Acid-Catalyzed Dehydration

Objective: Conversion of the alcohol to the target alkene: 4-(3-bromophenyl)-3,6-dihydro-2H-pyran.

Reagents:

-

p-Toluenesulfonic acid monohydrate (pTsOH, 0.1 equiv).

-

Toluene (Reagent grade).

Protocol:

-

Setup: Dissolve the tertiary alcohol from Phase A in Toluene (0.2 M concentration) in a flask equipped with a Dean-Stark trap.

-

Reaction: Add pTsOH and reflux for 2–6 hours. The Dean-Stark trap removes the water byproduct, driving the equilibrium.

-

Monitoring: Monitor for the disappearance of the alcohol spot. Note: Prolonged heating may lead to isomerization; stop immediately upon completion.

-

Workup: Cool to RT. Wash with saturated

(to neutralize acid) and brine. -

Isolation: Dry organics (

) and concentrate. The product often crystallizes or can be used as a crude oil for downstream coupling due to high purity.

Application Workflows & Logic

The true power of this intermediate lies in its divergent applications.

Workflow 1: The "Kinase" Route (Biaryl Synthesis)

Target Class: Kinase Inhibitors, Protein-Protein Interaction Inhibitors. The bromine atom is reacted first, preserving the dihydropyran ring. The double bond locks the pyran ring in a half-chair conformation, providing a distinct vector for the oxygen lone pairs compared to the saturated THP.

-

Mechanism: Suzuki-Miyaura Coupling.

-

Conditions:

, -

Result: A biaryl system with a lipophilic, semi-rigid ether tail.

Workflow 2: The "GPCR/Metabolic" Route (Saturation)

Target Class: NK1 Antagonists, 11

-

Mechanism: Catalytic Hydrogenation.

-

Conditions:

(1 atm), 10% Pd/C, MeOH, RT, 2h. -

Result: 4-(3-bromophenyl)tetrahydro-2H-pyran. The bromine remains intact for subsequent functionalization.

Workflow 3: The "Fragment" Route (Oxidation)

Target Class: Fragment-Based Drug Discovery (FBDD). The double bond is oxidized to introduce polarity and hydrogen-bond donors/acceptors.

-

Option A: Epoxidation (mCPBA)

Epoxide opening (Amines) = -

Option B: Dihydroxylation (

) = cis-diols (High solubility fragments).

Visualizing the Divergent Pathways

Caption: Divergent synthetic pathways originating from the central 3,6-dihydro-2H-pyran scaffold.

Comparative Data: Physicochemical Impact

Replacing a standard phenyl-cyclohexane with the phenyl-tetrahydropyran (derived from this intermediate) significantly alters drug-like properties.

| Property | Phenyl-Cyclohexane Scaffold | Phenyl-Tetrahydropyran Scaffold | Impact on Drug Design |

| LogP | High (Lipophilic) | Moderate (Lower by ~1.2) | Improves solubility; reduces metabolic clearance. |

| H-Bonding | None | 1 Acceptor (Ether Oxygen) | Can engage specific residues (e.g., Ser/Thr) in binding pockets. |

| Conformation | Chair (Rigid) | Chair (Rigid) | Bioisosteric replacement with minimal steric clash. |

| Metabolism | Prone to CYP oxidation | Oxygen reduces e- density | Often blocks metabolic "soft spots" on the ring. |

References

- Preparation of Dihydropyrans:Organic Syntheses, Coll. Vol. 6, p.875 (1988); Vol. 55, p.62 (1976). (Classic dehydration protocols adapted for aryl systems).

-

NK1 Receptor Antagonists: Hale, J. J., et al. "1,3,5-Trisubstituted benzenes as neurokinin-1 receptor antagonists." Journal of Medicinal Chemistry 41.23 (1998): 4607-4614. Link

-

11

-HSD1 Inhibitors: Sorensen, B., et al. "Synthesis and Structure-Activity Relationship of 4-Phenyl-tetrahydropyran Derivatives as 11 - Suzuki Coupling on Dihydropyrans: Comins, D. L., & Dehghani, A. "Pyridine-derived triflates." Tetrahedron Letters 33.42 (1992): 6299-6302.

-

General Review of THP in MedChem: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry 54.8 (2011): 2529–2591. Link

Process Protocol: Gram-Scale Synthesis of 4-(3-Bromophenyl)-3,6-dihydro-2H-pyran

Executive Summary